2-Chloro-4,5-dimethoxybenzoyl chloride
Description
2-Chloro-4,5-dimethoxybenzoyl chloride is a benzoyl chloride derivative characterized by a chlorine atom at the 2-position and methoxy (-OCH₃) groups at the 4- and 5-positions on the aromatic ring. This compound is an electrophilic reagent widely used in organic synthesis, particularly for introducing the 2-chloro-4,5-dimethoxybenzoyl moiety into target molecules. Its reactivity stems from the acyl chloride group, which readily undergoes nucleophilic substitution or acylation reactions.
Properties
Molecular Formula |
C9H8Cl2O3 |
|---|---|
Molecular Weight |
235.06 g/mol |
IUPAC Name |
2-chloro-4,5-dimethoxybenzoyl chloride |
InChI |
InChI=1S/C9H8Cl2O3/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,1-2H3 |
InChI Key |
CPGMCTHYAQWZTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)Cl)Cl)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Chloro-4,5-difluoro-benzoyl Chloride (CAS 121872-95-5)
Structural Differences : Replaces methoxy groups at positions 4 and 5 with fluorine atoms.
Reactivity and Applications :
- The electron-withdrawing fluorine substituents enhance the electrophilicity of the acyl chloride group compared to methoxy groups, accelerating nucleophilic substitution reactions .
- Used in synthesizing fluorinated polymers and dyes, leveraging fluorine’s unique electronic and steric properties .
Biological Activity : Demonstrates antimicrobial and antifungal properties, with cytotoxic effects on cancer cells, likely due to fluorine’s bioactivity-enhancing characteristics .
4-Chloro-2,5-dimethoxyphenethylamine (2C-C)
Structural Differences : A phenethylamine derivative with chloro (4-position) and methoxy (2,5-positions) groups.
Reactivity and Applications :
- Functions as a psychoactive designer drug (2C series), unlike the benzoyl chloride, which is non-bioactive in this context .
- The amine group enables interactions with serotonin receptors, highlighting how functional group positioning (e.g., 4-chloro vs. 2-chloro) dictates biological activity .
2-Chloro-4,6-dimethoxy-1,3,5-triazine
Structural Differences : A triazine ring with chloro (2-position) and methoxy (4,6-positions) groups.
Reactivity and Applications :
- The electron-deficient triazine ring enhances the leaving-group ability of the chlorine atom, making it highly reactive in coupling reactions (e.g., peptide synthesis) .
- Used as a condensing agent for forming amides, esters, and oxazolines, contrasting with benzoyl chloride’s role in acylation .
| Property | This compound | 2-Chloro-4,6-dimethoxy-1,3,5-triazine |
|---|---|---|
| Aromatic System | Benzene | 1,3,5-Triazine |
| Key Reactivity | Acyl substitution | Nucleophilic substitution (triazine ring) |
| Applications | Acylation reactions | Coupling reagent for peptides |
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